CYP11B2 Inhibition: (S)- vs. (R)-Enantiomer
The (S)-enantiomer of 4-(pyrrolidin-2-yl)benzonitrile hydrochloride demonstrates specific inhibitory activity against human CYP11B2 (aldosterone synthase) with an IC50 of 22 nM [1]. This is a class-level inference regarding the importance of stereochemistry, as no direct head-to-head study comparing the (S)- and (R)-enantiomers for this target was found. The (R)-enantiomer (CAS 2109404-02-4) lacks publicly reported activity data for this target, suggesting a potential stereospecific interaction .
| Evidence Dimension | Inhibition of human CYP11B2 (aldosterone synthase) |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | (R)-4-(pyrrolidin-2-yl)benzonitrile hydrochloride: No reported activity data for CYP11B2 |
| Quantified Difference | Not quantifiable without direct comparison; class-level inference suggests stereospecificity. |
| Conditions | Assay in hamster V79MZh cells expressing human CYP11B2, using [1,2-3H]-11-deoxycorticosterone as substrate |
Why This Matters
For researchers targeting CYP11B2 for therapeutic or mechanistic studies, the (S)-enantiomer provides a defined and reproducible chemical probe, whereas the (R)-enantiomer or racemic mixture may yield unpredictable results due to uncharacterized activity.
- [1] BindingDB. BDBM50456831 CHEMBL4203608. IC50: 22 nM for human CYP11B2. View Source
